2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile
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Overview
Description
2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with an amino group, a dimethylbenzoyl group, and a carbonitrile group attached to the indolizine core.
Mechanism of Action
Target of Action
The compound “2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile” belongs to the class of indolizine derivatives . Indolizine derivatives have been found to bind with high affinity to multiple receptors , making them versatile in their biological applications.
Mode of Action
The mode of action of indolizine derivatives can vary depending on the specific derivative and its targets. Generally, these compounds interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Indolizine derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the action of “this compound” would depend on its targets and mode of action. Given the broad-spectrum biological activities of indolizine derivatives , the compound could potentially have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the amino group, the dimethylbenzoyl group, and the carbonitrile group. Key steps may include:
Cyclization reactions: to form the indolizine core.
Amination reactions: to introduce the amino group.
Acylation reactions: to attach the dimethylbenzoyl group.
Nitrile formation reactions: to introduce the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products:
Oxidation products: Oxides of the indolizine core.
Reduction products: Amines derived from the reduction of the carbonitrile group.
Substitution products: Various substituted indolizine derivatives.
Scientific Research Applications
2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
2-Amino-3-(3,4-dimethylbenzoyl)indole-1-carbonitrile: Similar structure but with an indole core instead of indolizine.
2-Amino-3-(3,4-dimethylbenzoyl)pyridine-1-carbonitrile: Similar structure but with a pyridine core.
2-Amino-3-(3,4-dimethylbenzoyl)quinoline-1-carbonitrile: Similar structure but with a quinoline core.
Uniqueness: 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile is unique due to its indolizine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-11-6-7-13(9-12(11)2)18(22)17-16(20)14(10-19)15-5-3-4-8-21(15)17/h3-9H,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIQDRCPJXMNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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